molecular formula C23H26N2O7 B14622381 methyl 4-benzamido-1-benzylpiperidine-4-carboxylate;oxalic acid CAS No. 57611-90-2

methyl 4-benzamido-1-benzylpiperidine-4-carboxylate;oxalic acid

Katalognummer: B14622381
CAS-Nummer: 57611-90-2
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: ZUZOJVFCOIOPKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzamido and benzyl groups, and an ester functional group. The presence of oxalic acid further adds to its chemical complexity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzamido-1-benzylpiperidine-4-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with methyl chloroformate to form methyl 1-benzyl-4-piperidinecarboxylate . This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-benzamido-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-benzamido-1-benzylpiperidine-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

57611-90-2

Molekularformel

C23H26N2O7

Molekulargewicht

442.5 g/mol

IUPAC-Name

methyl 4-benzamido-1-benzylpiperidine-4-carboxylate;oxalic acid

InChI

InChI=1S/C21H24N2O3.C2H2O4/c1-26-20(25)21(22-19(24)18-10-6-3-7-11-18)12-14-23(15-13-21)16-17-8-4-2-5-9-17;3-1(4)2(5)6/h2-11H,12-16H2,1H3,(H,22,24);(H,3,4)(H,5,6)

InChI-Schlüssel

ZUZOJVFCOIOPKC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.